molecular formula C12H9N3O B601258 2-Amino-3-hydroxyphenazine CAS No. 4569-77-1

2-Amino-3-hydroxyphenazine

Cat. No. B601258
CAS RN: 4569-77-1
M. Wt: 211.23
InChI Key:
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Description

2-Amino-3-hydroxyphenazine is a chemical compound with the molecular formula C12H9N3O and a molecular weight of 211.22 . It is an impurity in the pharmaceutical industry and is used as an intermediate in the production of Carbendazim , an antifungal drug .


Synthesis Analysis

The synthesis of phenazines, including 2-Amino-3-hydroxyphenazine, involves several general approaches such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-hydroxyphenazine consists of a phenazine core with an amino group at the 2-position and a hydroxy group at the 3-position .


Physical And Chemical Properties Analysis

2-Amino-3-hydroxyphenazine is a neat substance with a molecular weight of 211.22 . More detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

  • Genotoxic Effects : AHP, along with other aminophenazines, has been studied for its genotoxic activities. In human lymphocytes, AHP showed an increase in DNA and chromosomal damage, indicating its potential genotoxicity (Cebulska-Wasilewska et al., 1999).

  • Selective Cytotoxicity : Derivatives of AHP, specifically in the context of phenazine 5,10-dioxide derivatives, have been evaluated as hypoxic selective cytotoxins. These compounds demonstrated selective toxicity toward hypoxic cells, indicating their potential use in targeting tumor cells in hypoxic environments (Cerecetto et al., 2005).

  • Biocontrol Antibiotics : Research on Pseudomonas chlororaphis GP72AN revealed that 2-hydroxyphenazine (2-OH-PHZ), a derivative of AHP, is an effective biocontrol antibiotic. Enhancements in its production were achieved using a two-stage fermentation strategy, offering potential applications in agriculture (Yue et al., 2019).

  • Electropolymerization Studies : The electropolymerization of AHP has been studied in the context of creating new materials with unique electrochemical properties. These studies provide insights into the potential applications of AHP in material science and electrochemistry (Kelaidopoulou et al., 1996).

  • Phenazine Derivatives in Cancer Treatment : AHP and its derivatives have been studied for their role in the activation of anticancer prodrugs under hypoxic conditions. This research provides a foundation for developing new treatments for solid tumors (Lavaggi et al., 2013).

  • Chemopreventive Agents : The structure of 2-Amino-3-hydroxyphenazine has been used as a lead compound for synthesizing various phenazine analogues. These compounds showed potential as cancer chemopreventive agents, demonstrating the broad applicability of AHP in medicinal chemistry (Conda-Sheridan et al., 2010).

  • Analytical Chemistry Applications : AHP has been quantified in Carbendazim Technical, a fungicide, using an RP-HPLC-MS method. This study highlights the use of AHP as a marker in the quality control of agricultural chemicals (Patil et al., 2020).

Safety And Hazards

The safety data sheet for 2-Amino-3-hydroxyphenazine suggests that it should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Dust formation and aerosols should be avoided .

properties

IUPAC Name

3-aminophenazin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-5-10-11(6-12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIRUIWLEVHQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963420
Record name 3-Amino-2-phenazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-hydroxyphenazine

CAS RN

4569-77-1
Record name 2-Amino-3-hydroxyphenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4569-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-hydroxyphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4569-77-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52575
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-2-phenazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3-HYDROXYPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RJ8EW5JCX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Citations

For This Compound
70
Citations
ED Wagner, A Cebulska-Wasilewsk, S Connolly… - Mutation Research …, 1996 - Elsevier
2,3-Diaminophenazine (DAP) and 2-amino-3-hydroxyphenazine (AHP) are products generated from oxidative-type phenylenediamine hair dyes and are also present in pesticide …
Number of citations: 13 www.sciencedirect.com
JG Patil, RS Lokhande… - Oriental Journal of …, 2020 - pdfs.semanticscholar.org
AHP (2-Amino-3-hydroxyphenazine) and DAP (2, 3-Diaminophenazine) are process relevant impurities in Carbendazim Technical (fungicide), but as they are classified as toxic …
Number of citations: 3 pdfs.semanticscholar.org
ZP Penyugalova, ZV Pushkareva, VS Mokrushin… - Chemistry of …, 1970 - Springer
… In particular, it is known that 2-amino3-hydroxyphenazine is a norlphysiological catalyst in photosynthetic phosphorylation reactions [3]. On the basis of this information, phenazine …
Number of citations: 3 link.springer.com
L Cao, M Zan, F Chen, X Kou, Y Liu, P Wang, Q Mei… - Carbon, 2022 - Elsevier
… For the first time, two actual molecular fluorophores named 2,3-Diaminophenazine (DAP) and 2-Amino-3-hydroxyphenazine (AHP) were confirmed. More sophisticated investigations …
Number of citations: 43 www.sciencedirect.com
AM Sarrif, GT Arce, DF Krahn, RM O'Neil… - Mutation Research …, 1994 - Elsevier
… Subsequently, two highly mutagenic contaminants, 2,3-diaminophenazine (DAP) and 2-amino-3-hydroxyphenazine (AHP) were detected in mutagenic carbendazim samples. In those …
Number of citations: 52 www.sciencedirect.com
A Cebulska-Wasilewska, D Nowak… - … /Genetic Toxicology and …, 1999 - Elsevier
… 2,3-Diaminophenazine (DAP) and 2-amino-3-hydroxyphenazine (AHP) are produced by the oxidation of phenylenediamines; their presence as contaminants is a problem especially in …
Number of citations: 11 www.sciencedirect.com
D Nowak, W Niedwied - 1998 - osti.gov
… mitotic divisions after the in vitro treatment with o-phenylenediamine (concentration range 0-20 mM) and aminophenazines: 2,3-diaminophenazine and 2-amino-3hydroxyphenazine (…
Number of citations: 2 www.osti.gov
Z Tashrifi, M Mohammadi-Khanaposhtani… - Molecular Diversity, 2020 - Springer
2-Amino-3-cyano-4H-chromenes are structural core motifs that received increasing attention in the last years due to their interesting potential pharmacological properties. In this review, …
Number of citations: 40 link.springer.com
Y Zhong, J Liu, X Cheng, H Zhang, C Zhang, Z Xia… - Bioorganic …, 2021 - Elsevier
… phenazine precursors including 1-hydroxyphenazine, 2-amino-3-hydroxyphenazine, 2,3-… 2-amino-3-hydroxyphenazine was used in place of 1-hydroxyphenazine as the reactant to …
Number of citations: 9 www.sciencedirect.com
A Gray - 1957 - open.uct.ac.za
… Other aminohydroxyphenazines which have been isolated are 2-amino -3-hydroxyphenazine which was obtained vr.ith a little 21 3-diaminophenazine on treating o-phenylenediamine …
Number of citations: 0 open.uct.ac.za

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